molecular formula C19H17N3O4 B11140334 methyl 2-({2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate

methyl 2-({2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate

Cat. No.: B11140334
M. Wt: 351.4 g/mol
InChI Key: LXAORZOGTOKSKR-UHFFFAOYSA-N
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Description

Methyl 2-({2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate is an organic compound that features a complex structure with a naphthyl group, a pyridazinone ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate typically involves multiple steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where 2-naphthylamine reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Acetylation: The acetylation of the intermediate compound is achieved using acetic anhydride or acetyl chloride.

    Esterification: Finally, the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst yields the desired ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the pyridazinone ring, converting it to a dihydropyridazine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the naphthyl group and pyridazinone ring makes it a candidate for interacting with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of methyl 2-({2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate involves its interaction with molecular targets such as enzymes or receptors. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridazinone ring can form hydrogen bonds or coordinate with metal ions in active sites. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({2-[3-(2-phenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate: Similar structure but with a phenyl group instead of a naphthyl group.

    Ethyl 2-({2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-({2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties compared to other aromatic groups. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]acetate

InChI

InChI=1S/C19H17N3O4/c1-26-19(25)11-20-17(23)12-22-18(24)9-8-16(21-22)15-7-6-13-4-2-3-5-14(13)10-15/h2-10H,11-12H2,1H3,(H,20,23)

InChI Key

LXAORZOGTOKSKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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